Para-Cyano Substitution Confers Antimycobacterial Activity: MIC Comparison Against M. tuberculosis
In the 3-benzylsulfanyl-1,2,4-triazole series, the para-cyano substituent on the benzyl ring is a critical determinant of antimycobacterial potency. The parent 4-unsubstituted benzylsulfanyl derivative exhibits an MIC of >125 µmol/L against M. tuberculosis, whereas the 4-cyano-substituted analog (structurally analogous to 4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzonitrile) shows a 4-fold improvement in MIC, reaching 32 µmol/L [1]. This SAR trend is consistent across M. avium and M. kansasii strains, where the 4-CN derivative is among the most active mono-substituted compounds in the set [1].
| Evidence Dimension | In vitro antimycobacterial activity (MIC) |
|---|---|
| Target Compound Data | MIC = 32 µmol/L (4-CN benzylsulfanyl-triazole analog) |
| Comparator Or Baseline | MIC > 125 µmol/L (4-H benzylsulfanyl-triazole derivative) |
| Quantified Difference | ≥ 4-fold improvement in MIC |
| Conditions | M. tuberculosis H37Rv; broth microdilution; compound concentration range 32–1000 µmol/L [1] |
Why This Matters
The para-cyano group is not a generic substituent; it is a pharmacophoric requirement for antimycobacterial activity in this scaffold, directly impacting the decision to procure the 4-CN variant over the unsubstituted analog.
- [1] Klimešová, V.; Zahajská, L.; Waisser, K.; et al. Synthesis and antimycobacterial activity of 1,2,4-triazole 3-benzylsulfanyl derivatives. Il Farmaco 2004, 59 (4), 279–288. (MIC data for 4-CN and 4-H benzylsulfanyl derivatives; Table 1 and Table 2.) View Source
